(Rac)-CPI-098

Description

Properties

IUPAC Name |

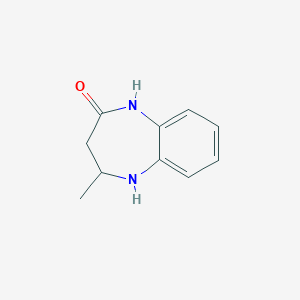

2-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-6-10(13)12-9-5-3-2-4-8(9)11-7/h2-5,7,11H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPWQLMHOSRDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3967-01-9 | |

| Record name | 1,3,4,5-Tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3967-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,5-Benzodiazepin-2-one, 2,3,4,5-tetrahydro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003967019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3967-01-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Enigma of (Rac)-CPI-098: A Review of Publicly Available Biological Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-CPI-098 is a commercially available compound marketed for its antimicrobial properties. However, a comprehensive review of publicly accessible scientific literature reveals a significant absence of primary research data to substantiate these claims. While vendor information suggests antibacterial and antifungal activities, the lack of peer-reviewed studies prevents a thorough in-depth technical analysis of its biological functions, mechanism of action, and quantitative efficacy. Furthermore, the nomenclature "(Rac)" appears to be a misnomer, as there is no evidence to support its interaction with the Rac GTPase signaling pathway. This guide provides a summary of the available information and highlights the critical gaps in our understanding of this compound.

Purported Biological Activity: Antimicrobial Properties

Commercial suppliers list this compound as a compound with both antibacterial and antifungal activities.[1][][3][4][5] The spectrum of activity is reported to include:

-

Antifungal Activity: Superior activity against Monascus ruber, better activity against Aspergillus fumigates, good activity against Aspergillus niger and Aspergillus parasites, and moderate activity against Candida albicans.[1][3][4][5]

-

Antibacterial Activity: General antibacterial activity is claimed, but specific bacterial strains are not consistently mentioned across different sources.[1][][3][5]

Crucially, no publicly available scientific literature, such as peer-reviewed articles or patents, could be identified that reports the primary data for these antimicrobial activities. This includes a lack of minimum inhibitory concentration (MIC) or IC50 values, which are essential for quantifying the potency of an antimicrobial agent.

The Piperidine Scaffold: A Plausible Source of Antimicrobial Activity

The chemical structure of this compound, identified as 1-acetyl-3-methyl-2-phenyl-4-(p-tolyl)piperidine based on its SMILES representation, belongs to the piperidine class of compounds. Piperidine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial effects.[6][7] The antimicrobial action of some piperidine-containing compounds has been attributed to their ability to disrupt microbial cell membranes or interfere with essential cellular processes. While this provides a theoretical basis for the claimed activity of this compound, it is not a substitute for specific experimental evidence for this particular compound.

Addressing the "(Rac)" Nomenclature: No Evidence of Rac GTPase Pathway Modulation

The prefix "(Rac)" in the compound's name suggests a potential interaction with the Rac family of small GTPases, which are key regulators of numerous cellular processes, including cell motility, proliferation, and cytoskeletal organization. However, an extensive search of the scientific literature and chemical databases found no evidence to support the hypothesis that this compound is a modulator of the Rac GTPase signaling pathway. The references sometimes associated with this compound on vendor websites are general reviews of the Rac pathway and do not mention this compound.[1]

This indicates that the "(Rac)" designation is likely a misnomer and should be disregarded in the context of its biological activity. Consequently, the creation of a signaling pathway diagram, as requested, is not feasible as there is no scientific basis for linking this compound to any specific cellular signaling cascade.

Data Presentation: A Void of Quantitative Information

The core requirement for a structured presentation of quantitative data cannot be fulfilled due to the absence of such data in the public domain. To provide a meaningful comparison, tables require metrics such as:

-

Minimum Inhibitory Concentration (MIC) values for various bacterial and fungal strains.

-

IC50 or EC50 values from cellular assays.

-

Ki values from enzyme inhibition assays.

-

In vivo efficacy data from animal models.

As no primary research publications describing the biological evaluation of this compound are available, these quantitative parameters remain unknown.

Experimental Protocols: The Missing Methodology

Similarly, the request for detailed experimental methodologies for key experiments cannot be met. Without access to the original research, it is impossible to describe the protocols used for:

-

Antimicrobial susceptibility testing (e.g., broth microdilution, disk diffusion).

-

Mechanism of action studies.

-

Cellular assays.

-

In vivo experiments.

Visualization: The Absence of a Pathway to Diagram

Given the lack of evidence for this compound's involvement in any signaling pathway, the creation of a Graphviz diagram depicting its mechanism of action or related cellular processes would be speculative and scientifically unfounded.

Conclusion

While this compound is commercially available and marketed as an antimicrobial agent, the scientific community awaits the publication of primary research to validate these claims and elucidate its mechanism of action. The current lack of publicly available data makes it impossible to provide an in-depth technical guide that meets the standards of scientific rigor. Researchers and drug development professionals should exercise caution and seek independent verification of its biological activity before incorporating this compound into their research programs. The misleading "(Rac)" nomenclature further underscores the need for critical evaluation of commercially available research compounds. Future published studies will be essential to unlock the true biological potential, if any, of this compound.

References

An In-depth Technical Guide to (Rac)-CPI-098

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental protocols and quantitative data for (Rac)-CPI-098 are primarily detailed in a specific research article that is not publicly available in its entirety. This guide is compiled from accessible information and provides a foundational understanding of the compound.

Core Compound Information

This compound is identified as a racemic mixture of a derivative of N-acyltetrahydrobenzodiazepin-2-one. It has garnered attention for its notable antimicrobial properties.

Chemical Identity:

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.22 g/mol |

| CAS Number | 3967-01-9 |

| SMILES | O=C1NC2=CC=CC=C2NC(C)C1 |

Biological Activity

This compound has demonstrated a range of antimicrobial activities, positioning it as a compound of interest for further investigation in the development of new anti-infective agents.

Antibacterial and Antifungal Spectrum

Initial screenings have revealed that this compound exhibits inhibitory effects against a variety of microorganisms. Its activity profile suggests a potential broad-spectrum application.

Table 1: Antimicrobial Spectrum of this compound

| Organism Type | Species | Activity Level |

| Fungus | Monascus ruber | Superior |

| Fungus | Aspergillus fumigatus | Better |

| Fungus | Aspergillus niger | Good |

| Fungus | Aspergillus parasiticus | Good |

| Fungus | Candida albicans | Moderate |

| Bacteria | Not specified | Antibacterial activity noted |

Note: The qualitative descriptions of activity are based on the available literature and comparative analysis within the source study.

Synthesis and Characterization

The synthesis of this compound is detailed in the primary literature, involving the creation of N-acyltetrahydrobenzodiazepin-2-ones. While the specific, step-by-step protocol is not accessible, the general approach is outlined below.

General Synthetic Approach

The synthesis of the N-acyltetrahydrobenzodiazepin-2-one core likely involves a multi-step process. A generalized workflow for the synthesis and evaluation of such compounds is presented below.

Caption: Generalized workflow for the synthesis, characterization, and antimicrobial evaluation of novel chemical entities.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated in the available literature. Similarly, there is no information regarding specific signaling pathways that are modulated by this compound. Research in this area is required to understand its molecular targets and the basis for its antimicrobial selectivity.

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and antimicrobial evaluation of this compound are contained within the primary reference, which is not publicly accessible. The following provides a general overview of the likely methodologies employed.

General Antimicrobial Susceptibility Testing Protocol (Conceptual)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, with the turbidity adjusted to a McFarland standard.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in broth to achieve a range of concentrations.

-

Incubation: The microbial inoculum is added to each dilution of the compound in a microtiter plate or test tubes. Positive and negative controls are included. The cultures are then incubated under appropriate conditions (temperature, time, atmosphere).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

The workflow for such an experimental evaluation can be visualized as follows:

Caption: Conceptual workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

Future Directions

Further research is necessary to fully characterize the potential of this compound as a therapeutic agent. Key areas for future investigation include:

-

Elucidation of the specific molecular target(s) and mechanism of action.

-

Determination of its spectrum of activity against a wider range of clinically relevant pathogens, including resistant strains.

-

In vivo efficacy and toxicity studies.

-

Structure-activity relationship (SAR) studies to optimize its antimicrobial potency and pharmacological properties.

This document provides a summary of the currently available information on this compound. As more research becomes publicly accessible, a more detailed and comprehensive technical guide can be developed.

An In-depth Technical Guide to the Synthesis and Characterization of Pyrrolo[2,1-b]quinazolin-9(1H)-ones

Introduction

The pyrrolo[2,1-b]quinazolinone core is a significant heterocyclic scaffold in medicinal chemistry, forming the backbone of various biologically active compounds. Members of this family have demonstrated a range of activities, including antibacterial and antifungal properties. The synthesis and characterization of these molecules are crucial for the exploration of their therapeutic potential. This document outlines a detailed protocol for the synthesis of a 7-phenyl substituted derivative and presents its characterization data. Furthermore, it visualizes the key signaling pathways, namely the Rac-GTPase and PI3K/Akt/mTOR pathways, which are reported to be modulated by compounds with this core structure.

Synthesis of 7-phenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

A plausible synthetic route to the title compound and its derivatives involves a multi-step process culminating in a cyclization reaction to form the characteristic tricyclic system. A common and effective method for the final ring closure is a silver-catalyzed intramolecular alkyne hydroamination.

A mixture of 2-amino-N-(prop-2-yn-1-yl)benzamide (1 mmol), and 4-chlorobutyryl chloride (1.2 mmol) in a suitable solvent such as dichloromethane is stirred at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the intermediate, 2-(3-butynyl)-4(3H)-quinazolinone.

To a solution of 2-(3-butynyl)-4(3H)-quinazolinone (1 mmol) in an appropriate solvent like toluene, silver trifluoromethanesulfonate (AgOTf) (5 mol%) is added. The reaction mixture is heated to reflux and monitored by TLC. After the starting material is consumed, the mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the final product, 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. The 7-phenyl derivative can be synthesized using appropriately substituted starting materials.

Characterization Data

The structural confirmation of the synthesized compounds is achieved through various spectroscopic techniques. The following tables summarize the expected and reported characterization data for 7-phenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.

Table 1: Physical and Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₁₇H₁₄N₂O |

| Molecular Weight | 262.31 g/mol |

| Appearance | White solid |

| Melting Point | 180-181 °C |

| HRMS (ESI) [M+H]⁺ | Calculated: 263.1184, Found: 263.1182 |

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 8.45 | d | 2.2 |

| Ar-H | 7.92 | dd | 8.5, 2.3 |

| Ar-H | 7.71 | d | 8.5 |

| Ar-H (Ph) | 7.61 | d | 8.5 |

| Ar-H (Ph) | 7.43 | d | 8.6 |

| -CH₂- | 4.24 | t | 7.8 |

| -CH₂- | 3.21 | t | 8.0 |

| -CH₂- | 2.30 | m | - |

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 160.85 |

| C=N | 159.67 |

| Ar-C | 148.27 |

| Ar-C | 138.03 |

| Ar-C | 137.87 |

| Ar-C | 133.93 |

| Ar-C | 132.81 |

| Ar-C (Ph) | 129.10 |

| Ar-C (Ph) | 128.36 |

| Ar-C | 127.32 |

| Ar-C | 124.20 |

| Ar-C | 120.74 |

| -CH₂- | 46.63 |

| -CH₂- | 32.52 |

| -CH₂- | 19.53 |

Signaling Pathways and Experimental Workflow

The following diagram illustrates the general synthetic workflow for the preparation of the pyrrolo[2,1-b]quinazolinone core.

Caption: General synthetic workflow for pyrrolo[2,1-b]quinazolinones.

Compounds of this class are suggested to interact with the Rac-GTPase signaling pathway, which is a key regulator of various cellular processes.

Caption: Overview of the Rac-GTPase signaling cascade.

The PI3K/Akt/mTOR pathway is another critical signaling cascade potentially influenced by this compound, playing a central role in cell growth, proliferation, and survival.

Caption: The PI3K/Akt/mTOR signaling pathway.

(Rac)-CPI-098: A Technical Overview of its Discovery and Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-CPI-098 is a racemic N-acyltetrahydrobenzodiazepin-2-one that has demonstrated notable antimicrobial and antifungal activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and related compounds. The information is compiled to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. While the specific discovery history of this compound is not extensively documented in publicly available literature, this guide draws upon research on analogous benzodiazepine derivatives to present a cohesive understanding of its chemical and biological profile.

Chemical Synthesis and Characterization

The synthesis of this compound, a derivative of N-acyltetrahydrobenzodiazepin-2-one, typically involves a multi-step process. Based on the synthesis of similar benzodiazepine scaffolds, a plausible synthetic route is outlined below. The general approach involves the condensation of an appropriate diamine with a keto-acid derivative, followed by acylation.

Experimental Protocols: Synthesis of N-Acyltetrahydrobenzodiazepin-2-ones (General Procedure)

-

Step 1: Synthesis of the Tetrahydrobenzodiazepin-2-one Core.

-

A solution of an o-phenylenediamine derivative (1 equivalent) and a suitable keto-acid, such as levulinic acid (1 equivalent), in a high-boiling point solvent like xylene or toluene is refluxed for 4-6 hours with a Dean-Stark apparatus to remove water.

-

The reaction mixture is then cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the tetrahydrobenzodiazepin-2-one core.

-

-

Step 2: N-Acylation.

-

To a solution of the tetrahydrobenzodiazepin-2-one (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a base like triethylamine (1.2 equivalents) is added.

-

The mixture is cooled to 0°C, and the desired acyl chloride or anhydride (1.1 equivalents) is added dropwise.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The final product, the N-acyltetrahydrobenzodiazepin-2-one, is purified by recrystallization or column chromatography.

-

Characterization: The structure and purity of the synthesized compounds are typically confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Antimicrobial and Antifungal Activity

This compound has been reported to exhibit a range of antimicrobial and antifungal activities. The biological evaluation of such compounds is crucial to determine their spectrum of activity and potency.

Data Presentation: Antimicrobial Activity of this compound and Related Benzodiazepine Derivatives

The following table summarizes the reported antimicrobial and antifungal activity of this compound and serves as a representative example of the data generated for this class of compounds. Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound | Monascus ruber | Superior Activity | [1] |

| Aspergillus fumigatus | Better Activity | [1] | |

| Aspergillus niger | Good Activity | [1] | |

| Aspergillus parasiticus | Good Activity | [1] | |

| Candida albicans | Moderate Activity | [1] | |

| Antibacterial Activity | Reported | [1] |

Note: The terms "Superior," "Better," "Good," and "Moderate" are as reported in the source and qualitative. For a precise comparison, quantitative MIC values are necessary.

Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound and its analogs is typically determined using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum:

-

Bacterial and fungal strains are cultured on appropriate agar plates.

-

A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

-

The inoculum is then diluted to the final required concentration in the appropriate broth medium.

-

-

Broth Microdilution Assay:

-

The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

The prepared microbial inoculum is added to each well.

-

The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

-

An aliquot from the wells showing no visible growth in the MIC assay is subcultured onto fresh agar plates.

-

The plates are incubated under the same conditions as the initial culture.

-

The MBC or MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the discovery and evaluation of this compound, the following diagrams have been generated using the DOT language.

References

Technical Guide: (Rac)-CPI-098 and the Antimicrobial Potential of N-Acyltetrahydrobenzodiazepin-2-ones

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and protocols for the specific compound (Rac)-CPI-098 (CAS 3967-01-9) are not available in the public domain. This guide provides a comprehensive overview of its chemical class, N-Acyltetrahydrobenzodiazepin-2-ones, and related 1,5-benzodiazepine derivatives, based on available scientific literature. The information presented herein serves as a reference for researchers interested in the antimicrobial properties of this family of compounds.

Introduction to this compound

This compound is a racemic N-acyltetrahydrobenzodiazepin-2-one. Information from commercial suppliers indicates its potential as an antimicrobial agent. While specific research on this compound is limited, its structural class is a subject of interest in medicinal chemistry due to the broad-spectrum bioactivities of 1,5-benzodiazepine derivatives.

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 3967-01-9 |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

Initial supplier data suggests that this compound exhibits antibacterial and antifungal properties. It is reported to have notable activity against several fungal species, including Monascus ruber, Aspergillus fumigatus, Aspergillus niger, and Aspergillus parasiticus, with moderate activity against Candida albicans[1][2]. The initial association with Rac signaling pathways appears to be a misinterpretation of the "(Rac)" designation, which indicates a racemic mixture. The primary therapeutic potential of this compound class lies in its antimicrobial effects.

Antimicrobial Activity of Structurally Related 1,5-Benzodiazepine Derivatives

Research into 1,5-benzodiazepine derivatives has revealed their potential as antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various related compounds against a range of microbial strains. This data is compiled from studies on structurally similar molecules and provides an indication of the potential efficacy of this chemical class.

| Compound Class | Microorganism | MIC (μg/mL) | Reference |

| 1,5-Benzodiazepine Derivatives (1v, 1w) | Cryptococcus neoformans | 2-6 | [3][4] |

| 1,5-Benzodiazepine Derivative (unspecified) | Escherichia coli | 40 | [3][4] |

| 1,5-Benzodiazepine Derivative (unspecified) | Staphylococcus aureus | 40 | [3][4] |

| Thiolato-bridged dinuclear ruthenium(II)-arene compounds with benzodiazepine ligand | Streptococcus pneumoniae | 1.3-2.6 (μM) | [5] |

| 2,3-dihydro-1,5-benzodiazepine derivatives | Methicillin-resistant Staphylococcus aureus | 125-4000 | [6] |

| Pyrrolidine-2,5-dione derivative (Compound 5) | Various Bacteria and Fungi | 32-128 | [6] |

| Pyrrolidine-2,5-dione derivative (Compound 8) | Various Bacteria and Fungi | 16-256 | [6] |

Methodologies and Experimental Protocols

While specific protocols for this compound are unavailable, this section outlines generalized experimental procedures for the synthesis and antimicrobial evaluation of N-Acyltetrahydrobenzodiazepin-2-ones based on methodologies reported for analogous compounds.

General Synthesis of 1,5-Benzodiazepine Derivatives

The synthesis of 1,5-benzodiazepine derivatives typically involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound or a chalcone, followed by N-acylation.

Protocol:

-

Condensation: o-Phenylenediamine is reacted with a suitable β-dicarbonyl compound (e.g., ethyl acetoacetate) or a chalcone in a solvent such as ethanol or glacial acetic acid. The reaction may be catalyzed by an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine) and is often performed under reflux.

-

Work-up and Purification: The reaction mixture is cooled, and the product is precipitated, filtered, and washed. Purification is typically achieved by recrystallization from a suitable solvent.

-

N-Acylation: The synthesized 1,5-benzodiazepine core is then acylated at the nitrogen position. This is commonly achieved by reacting the benzodiazepine with an acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) to yield the final N-acyl derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of the synthesized compounds is commonly determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Preparation of Inoculum: Microbial strains are cultured, and the inoculum is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (medium + inoculum) and negative (medium only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Putative Mechanism of Action

The precise mechanism of action for the antimicrobial activity of 1,5-benzodiazepine derivatives is not fully elucidated. However, it is hypothesized that these compounds may interfere with essential cellular processes in microorganisms.

Possible mechanisms include:

-

Cell Membrane Disruption: The lipophilic nature of these compounds may allow them to interact with and disrupt the microbial cell membrane, leading to altered permeability and cell death.

-

Enzyme Inhibition: They may act as inhibitors of essential enzymes involved in microbial metabolic pathways.

-

Interference with Nucleic Acid Synthesis: Some antimicrobial agents with similar heterocyclic structures are known to interfere with DNA replication or transcription.

Further research is required to elucidate the specific molecular targets and mechanisms of action for this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: (Rac)-CPI-098

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of the compound (Rac)-CPI-098, summarizing its known properties and antimicrobial activities based on available scientific literature and supplier information.

Core Molecular Data

This compound is a heterocyclic organic compound with the following key identifiers:

| Property | Value |

| Molecular Weight | 176.22 g/mol [1][2] |

| Chemical Formula | C₁₀H₁₂N₂O[1][2] |

| CAS Number | 3967-01-9[1][2] |

Antimicrobial Profile

This compound has demonstrated both antibacterial and antifungal properties. The primary source describing its synthesis and antimicrobial evaluation is a 2020 publication by Akila A, et al., in the Asian Journal of Chemistry.[2] While the full text of this primary study is not widely available, information from chemical suppliers indicates a range of activity against various microbial species.

Reported Antibacterial and Antifungal Activity:

-

Antibacterial Activity: The compound has shown general antibacterial activity.[1][2]

-

Antifungal Activity: this compound has been reported to exhibit superior antifungal activity against Monascus ruber, better activity against Aspergillus fumigatus, good activity against Aspergillus niger and Aspergillus parasiticus, and moderate activity against Candida albicans.[1][2]

Due to the limited availability of public research, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values from comprehensive panels of microorganisms, are not available at this time.

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and antimicrobial evaluation of this compound are expected to be contained within the primary literature (Akila A, et al., Asian Journal of Chemistry, 2020, 32(5):1007-1014). However, this publication is not accessible through standard public search domains, precluding a detailed summary of the methodologies used.

General protocols for antimicrobial susceptibility testing, such as broth microdilution or disk diffusion assays, are standard in the field and would likely form the basis of the reported activity. Similarly, the synthesis of related N-acyltetrahydrobenzodiazepin-2-ones would follow established organic chemistry principles.

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available information detailing the mechanism of action or any associated signaling pathways for this compound's antimicrobial effects. The name "(Rac)-" typically refers to a racemic mixture, and there is no evidence to suggest a direct relationship with the Rac family of GTPase signaling proteins. Further research would be required to elucidate the specific molecular targets and pathways affected by this compound.

Logical Workflow for Compound Analysis

The following diagram illustrates a general workflow for the synthesis and evaluation of a novel antimicrobial compound like this compound.

References

A Technical Guide to the Cellular Functions of Rac GTPases and the Bromodomain Inhibitor CPI-098

This technical guide provides an in-depth overview of the cellular functions of the Rac family of small GTPases and the small molecule inhibitor CPI-098. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of their respective mechanisms of action, roles in signaling pathways, and relevant experimental methodologies.

Part 1: The Role of Rac GTPases in Cellular Signaling

The Rac subfamily of Rho GTPases are critical molecular switches that regulate a wide array of cellular processes.[1] These small (~21 kDa) signaling G proteins cycle between an inactive GDP-bound state and an active GTP-bound state.[1] This transition is tightly controlled by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of Rac, returning it to its inactive state.[1]

Activated Rac GTPases influence a multitude of cellular activities, primarily through their interaction with downstream effector proteins. Key functions include:

-

Cytoskeletal Dynamics: Rac is a master regulator of the actin cytoskeleton, promoting the formation of lamellipodia and membrane ruffles, which are essential for cell migration.[1][2] It achieves this by activating downstream effectors such as the WAVE complex, which in turn activates the ARP2/3 complex to initiate actin polymerization.[2][3]

-

Cell Adhesion and Migration: By controlling cytoskeletal rearrangements, Rac plays a pivotal role in cell adhesion, migration, and invasion.[4][5] It is a key downstream target of signaling pathways initiated by growth factors and integrins.[3]

-

Gene Transcription and Proliferation: Rac signaling pathways can extend to the nucleus, influencing the activity of transcription factors and thereby regulating gene expression related to cell proliferation and survival.[4][6]

-

Reactive Oxygen Species (ROS) Production: Rac is an essential subunit of the NADPH oxidase (NOX) enzyme complex, which is responsible for the production of reactive oxygen species (ROS).[1] ROS play important roles in various physiological processes, including host defense and signal transduction.[1]

Rac GTPases are integral components of numerous signaling cascades. Below are diagrams illustrating some of the well-characterized Rac signaling pathways.

References

- 1. Rac (GTPase) - Wikipedia [en.wikipedia.org]

- 2. abeomics.com [abeomics.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Rac1 GTPase: A “Rac” of All Trades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of the small GTPases RhoA and Rac1 in cell behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Rac GTPase signaling and downstream prosurvival Bcl-2 proteins as combination targeted therapy in MLL-AF9 leukemia - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-CPI-098: An Emerging Antimicrobial Agent

(Rac)-CPI-098 is a synthetic compound that has demonstrated notable antimicrobial properties, particularly against a range of fungal pathogens. While research into its full spectrum of activity and mechanism of action is ongoing, preliminary data indicates its potential as a lead compound for the development of novel anti-infective therapies. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the current knowledge on this compound and outlining key experimental considerations.

Antimicrobial Spectrum

Initial screenings have identified this compound as possessing both antibacterial and antifungal activities. The compound has shown a promising profile against several clinically relevant fungal species.

Antifungal Activity: this compound exhibits a varying degree of efficacy against different fungi. It has been reported to have:

-

Superior activity against Monascus ruber.

-

Good activity against Aspergillus fumigatus, Aspergillus niger, and Aspergillus parasiticus.

-

Moderate activity against Candida albicans.

Antibacterial Activity: The compound is also known to possess general "antibacterial activity"[1][2]. However, specific details regarding the bacterial species inhibited, and quantitative measures of this activity, such as Minimum Inhibitory Concentrations (MICs), are not yet publicly available.

Quantitative Antimicrobial Data

A critical aspect of evaluating any antimicrobial agent is the determination of its potency through quantitative measures. At present, there is a lack of publicly available, detailed quantitative data for this compound. To facilitate further research and a comprehensive understanding of its potential, the following standardized assays are recommended.

Table 1: Proposed Framework for Quantitative Evaluation of this compound

| Parameter | Description | Recommended Assay | Target Organisms (Examples) |

| Minimum Inhibitory Concentration (MIC) | The lowest concentration of the agent that inhibits the visible growth of a microorganism. | Broth microdilution or agar dilution methods (e.g., CLSI M07/M27) | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus fumigatus |

| Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | The lowest concentration of the agent that kills a specified percentage (e.g., 99.9%) of the initial microbial population. | Sub-culturing from MIC assay wells/plates onto antibiotic-free agar. | Organisms showing susceptibility in MIC assays. |

| Time-Kill Kinetics | Assesses the rate at which the agent kills a microbial population over time. | Viable cell counting at multiple time points after exposure to various concentrations of the agent. | Representative Gram-positive and Gram-negative bacteria, and a key fungal pathogen. |

| Anti-biofilm Activity | The ability of the agent to inhibit biofilm formation or eradicate established biofilms. | Crystal violet staining assay, confocal laser scanning microscopy. | Biofilm-forming strains such as Pseudomonas aeruginosa and Staphylococcus aureus. |

Experimental Protocols for Key Assays

Detailed and standardized protocols are essential for generating reproducible and comparable data. The following sections outline the methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

References

- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antifungal Potential of (Rac)-CPI-098: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Initial findings suggest that (Rac)-CPI-098, a compound recognized for its role as a sirtuin inhibitor, exhibits promising antifungal properties. This technical guide consolidates the currently available information on its antifungal activity, outlines standard experimental protocols relevant to its evaluation, and explores its potential mechanism of action. However, it is critical to note at the outset that specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, and detailed experimental protocols for this compound are not extensively documented in publicly accessible scientific literature. This guide, therefore, draws upon existing qualitative descriptions and established methodologies in the field of antifungal research to provide a foundational understanding for further investigation.

Antifungal Spectrum of this compound

Qualitative assessments have indicated that this compound possesses a broad spectrum of antifungal activity. The compound has demonstrated notable efficacy against a range of fungal species, including:

-

Monascus ruber : Described as having "superior" activity.

-

Aspergillus fumigatus : Characterized by "better" activity.

-

Aspergillus niger and Aspergillus parasiticus : Showing "good" activity.

-

Candida albicans : Exhibiting "moderate" activity.

While these descriptions are encouraging, the absence of quantitative data, such as MIC values, prevents a direct comparison of its potency against different fungal pathogens or with existing antifungal agents.

Core Concepts: Sirtuins as a Target for Antifungal Therapy

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes in fungi, including gene expression regulation, metabolic adaptation, and stress response. The inhibition of fungal sirtuins is emerging as a promising strategy for the development of novel antifungal drugs. By interfering with these essential functions, sirtuin inhibitors can disrupt fungal growth and viability. The antifungal activity of this compound is presumed to be linked to its sirtuin inhibitory function, although direct experimental evidence for this mechanism in fungi is yet to be established.

Experimental Protocols for Antifungal Susceptibility Testing

To rigorously evaluate the antifungal properties of this compound and generate the much-needed quantitative data, standardized experimental protocols are essential. The following methodologies are standard in the field for determining the in vitro efficacy of a novel antifungal compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is the gold-standard method for determining the MIC of an antifungal agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Methodology:

-

Preparation of Fungal Inoculum:

-

Fungal isolates are cultured on appropriate agar media (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, viable colonies.

-

A suspension of the fungal cells or spores is prepared in a sterile saline or buffer solution.

-

The suspension is standardized to a specific concentration (typically 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts) using a spectrophotometer.

-

The standardized suspension is further diluted in culture medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate culture medium.

-

-

Inoculation and Incubation:

-

Each well containing the diluted compound is inoculated with the standardized fungal suspension.

-

Control wells (growth control without the compound and sterility control without inoculum) are included.

-

The microtiter plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (typically 24-48 hours), depending on the growth rate of the fungus.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

-

Below is a conceptual workflow for this process.

Visualizing the Potential Mechanism of Action: A Hypothetical Signaling Pathway

While the precise signaling pathways affected by this compound in fungi remain to be elucidated, a hypothetical model can be constructed based on its known function as a sirtuin inhibitor. In this model, this compound would enter the fungal cell and inhibit the activity of sirtuins. This inhibition would lead to the hyperacetylation of various protein substrates, including histones and other regulatory proteins. The altered acetylation status of these proteins could then disrupt critical cellular processes, ultimately leading to the inhibition of fungal growth.

Future Directions and Conclusion

The preliminary qualitative findings on the antifungal activity of this compound are promising and warrant further in-depth investigation. The immediate priority for future research is to generate robust quantitative data, primarily through the determination of MIC values against a comprehensive panel of clinically relevant fungal pathogens. Subsequent studies should focus on elucidating the precise mechanism of action, confirming the role of sirtuin inhibition in its antifungal effect, and identifying the specific fungal sirtuins targeted by the compound. Such research will be instrumental in determining the therapeutic potential of this compound as a novel antifungal agent.

(Rac)-CPI-098: A Technical Overview of Antibacterial Spectrum Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-CPI-098 has been identified as a compound possessing antibacterial and antifungal properties.[1][2][3] This technical guide provides an in-depth overview of the established methodologies for determining the antibacterial spectrum of novel compounds such as this compound. While specific quantitative data on the antibacterial range of this compound is not extensively available in public literature, this document serves as a comprehensive resource for researchers seeking to evaluate its potential as an antimicrobial agent. It outlines the standardized experimental protocols for assessing antibacterial activity and presents a logical framework for interpreting such data.

Introduction to this compound

This compound is a chemical compound recognized for its antimicrobial characteristics.[1][2][3] Available information indicates that it exhibits activity against both bacteria and a range of fungi, including Monascus ruber, Aspergillus fumigatus, Aspergillus niger, Aspergillus parasiticus, and Candida albicans.[1][2] However, a detailed, quantitative analysis of its spectrum of activity against a comprehensive panel of bacterial species is not readily found in peer-reviewed publications or technical datasheets. To fully characterize its therapeutic potential, a systematic evaluation of its antibacterial spectrum is necessary.

The Importance of Determining Antibacterial Spectrum

The antibacterial spectrum of a compound defines the range of bacterial species against which it is effective. This is a critical parameter in drug development for several reasons:

-

Clinical Application: It determines the potential therapeutic indications for the antibiotic. Broad-spectrum antibiotics are effective against a wide range of bacteria, while narrow-spectrum antibiotics target specific bacterial families.

-

Antimicrobial Stewardship: Understanding the spectrum helps in selecting the most appropriate antibiotic, thereby minimizing the development of antibiotic resistance.

-

Mechanism of Action: The spectrum of activity can provide initial clues about the compound's mechanism of action, as certain bacterial groups share common physiological or structural features that can be targeted.

Quantitative Analysis of Antibacterial Spectrum

The most common method for quantitatively determining the antibacterial spectrum of a compound is by measuring its Minimum Inhibitory Concentration (MIC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

While specific MIC values for this compound are not publicly available, the following table illustrates how such data is typically presented.

Table 1: Exemplar Presentation of Minimum Inhibitory Concentration (MIC) Data

| Bacterial Species | Strain ID | Gram Stain | Morphology | MIC (µg/mL) | Interpretation |

| Staphylococcus aureus | ATCC 29213 | Positive | Cocci | Data N/A | Data N/A |

| Streptococcus pneumoniae | ATCC 49619 | Positive | Cocci | Data N/A | Data N/A |

| Enterococcus faecalis | ATCC 29212 | Positive | Cocci | Data N/A | Data N/A |

| Escherichia coli | ATCC 25922 | Negative | Rod | Data N/A | Data N/A |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | Rod | Data N/A | Data N/A |

| Klebsiella pneumoniae | ATCC 13883 | Negative | Rod | Data N/A | Data N/A |

Note: This table is for illustrative purposes only. The "MIC (µg/mL)" and "Interpretation" columns are populated with "Data N/A" to reflect the absence of specific data for this compound in the available literature.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a detailed, standardized protocol for determining the MIC of a compound like this compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

4.1. Materials

-

Test compound (e.g., this compound) stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial strains for testing (e.g., from ATCC).

-

Spectrophotometer.

-

Sterile pipette tips and multichannel pipettes.

-

Incubator (35°C ± 2°C).

4.2. Methodology

-

Bacterial Inoculum Preparation:

-

Select 3-5 isolated colonies of the test bacterium from an agar plate culture.

-

Suspend the colonies in sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Compound Dilution Series:

-

Prepare a serial two-fold dilution of this compound in CAMHB across the wells of the 96-well plate. Typically, this results in a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

-

Ensure each well contains a final volume of 50 µL of the diluted compound.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well containing the compound, bringing the total volume to 100 µL.

-

Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only) on each plate.

-

-

Incubation:

-

Cover the microtiter plates and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

-

-

Result Interpretation:

-

After incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

The workflow for this experimental protocol is visualized in the diagram below.

Classification of Antibacterial Agents

Based on the results of MIC testing against a broad panel of Gram-positive and Gram-negative bacteria, an antimicrobial agent can be classified. This classification is fundamental to its potential clinical utility.

-

Broad-Spectrum: Active against a wide range of both Gram-positive and Gram-negative bacteria.

-

Narrow-Spectrum: Active against a limited range of bacteria, often specific to either Gram-positive or Gram-negative species.

-

Extended-Spectrum: A classification that falls between narrow and broad, typically referring to agents that are effective against a significant range of bacteria but with specific gaps in coverage.

The logical relationship for this classification is depicted in the diagram below.

Conclusion

This compound is a compound with noted antimicrobial properties. While its full antibacterial spectrum has yet to be detailed in publicly accessible sources, this guide provides the necessary framework for such an investigation. The standardized protocols for MIC determination are robust and essential for quantifying the compound's activity. A thorough evaluation following these methodologies would be the critical next step in elucidating the therapeutic potential of this compound and determining its place in the landscape of antimicrobial agents. For any further development, a comprehensive characterization of its activity against a diverse panel of clinically relevant and resistant bacterial strains is strongly recommended.

References

(Rac)-CPI-098: A Potential Modulator of Growth and Secondary Metabolism in Monascus ruber - A Technical Overview

Disclaimer: This document provides a hypothetical technical guide for researchers based on available information. While (Rac)-CPI-098 is reported to possess superior antifungal activity against Monascus ruber, the primary research data containing specific quantitative effects and detailed protocols is not publicly available in peer-reviewed literature. Therefore, the data, experimental designs, and mechanistic pathways described herein are illustrative and intended to serve as a framework for future investigation.

Introduction

Monascus ruber is a filamentous fungus of significant industrial importance, renowned for its production of natural food colorants (Monascus pigments), cholesterol-lowering agents (monacolins), and other bioactive secondary metabolites.[1] The regulation of its metabolic pathways is a key area of research, aimed at maximizing the yield of desired compounds while minimizing potential mycotoxins like citrinin.[2]

This compound is a compound noted by chemical suppliers to exhibit potent antifungal activity against Monascus ruber.[1] The "CPI" designation in related chemical series often refers to cyclopropapyrroloindole, a class of compounds known to act as DNA alkylating agents. This proposed mechanism suggests that this compound could have profound effects on fungal growth, viability, and the complex regulatory networks governing secondary metabolite production. This guide outlines a potential research framework to elucidate the specific effects of this compound on Monascus ruber.

Proposed Mechanism of Action

It is hypothesized that this compound functions as a DNA alkylating agent. By forming covalent bonds with DNA, the compound could introduce lesions that disrupt DNA replication and transcription. This would trigger cellular stress responses and, at sufficient concentrations, inhibit cell division and lead to cell death. This mode of action would likely have pleiotropic effects, impacting not only primary metabolism and growth but also the tightly regulated biosynthesis of secondary metabolites like pigments and monacolins.

Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate the potential dose-dependent effects of this compound on Monascus ruber. These values are for exemplary purposes and would require experimental validation.

Table 1: Effect of this compound on Mycelial Growth and Pigment Production

| This compound Conc. (µg/mL) | Mycelial Dry Weight (mg/100mL) | Yellow Pigment (OD₄₁₀) | Red Pigment (OD₅₁₀) | Minimum Inhibitory Conc. (MIC₅₀) |

| 0 (Control) | 550 ± 25 | 2.8 ± 0.3 | 1.9 ± 0.2 | - |

| 1 | 480 ± 30 | 2.5 ± 0.2 | 1.6 ± 0.2 | - |

| 5 | 275 ± 20 | 1.1 ± 0.1 | 0.7 ± 0.1 | 5.0 µg/mL |

| 10 | 90 ± 15 | 0.3 ± 0.05 | 0.1 ± 0.05 | - |

| 25 | 10 ± 5 | <0.1 | <0.1 | - |

| 50 | <1 | <0.1 | <0.1 | - |

Table 2: Effect of this compound on Key Secondary Metabolite Titers

| This compound Conc. (µg/mL) | Monacolin K (mg/L) | Citrinin (µg/L) |

| 0 (Control) | 150 ± 12 | 85 ± 9 |

| 1 | 130 ± 15 | 70 ± 11 |

| 5 | 45 ± 8 | 20 ± 5 |

| 10 | 5 ± 2 | <1 |

| 25 | Not Detected | Not Detected |

| 50 | Not Detected | Not Detected |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments required to assess the impact of this compound on Monascus ruber.

Fungal Strain and Culture Conditions

-

Strain: Monascus ruber (e.g., ATCC 16365).

-

Maintenance Medium: Potato Dextrose Agar (PDA) slants, stored at 4°C and sub-cultured monthly.

-

Inoculum Preparation: A spore suspension is prepared by washing a 7-day-old PDA plate culture with sterile 0.1% Tween 80 solution. Spore concentration is adjusted to 1 x 10⁶ spores/mL using a hemocytometer.

-

Liquid Culture Medium: Yeast Extract Peptone Dextrose (YEPD) broth (1% yeast extract, 2% peptone, 2% dextrose), pH 6.0.

Minimum Inhibitory Concentration (MIC) Assay

-

Method: Broth microdilution method based on CLSI M38-A2 guidelines.

-

Procedure:

-

This compound is dissolved in DMSO to create a 1 mg/mL stock solution.

-

A 96-well microtiter plate is prepared with serial two-fold dilutions of the compound in YEPD broth, ranging from 100 µg/mL to 0.1 µg/mL.

-

Each well is inoculated with the M. ruber spore suspension to a final concentration of 1 x 10⁴ spores/mL.

-

A positive control (no compound) and a negative control (no inoculum) are included.

-

The plate is incubated at 30°C for 72 hours.

-

The MIC₅₀ is determined as the lowest concentration of the compound that inhibits fungal growth by 50% compared to the positive control, assessed by visual inspection or spectrophotometrically at 600 nm.

-

Mycelial Biomass and Metabolite Production

-

Procedure:

-

250 mL Erlenmeyer flasks containing 100 mL of YEPD broth are prepared.

-

Flasks are inoculated with 1 mL of the spore suspension (1 x 10⁶ spores/mL).

-

This compound (from DMSO stock) is added to achieve final concentrations as specified in the data tables (e.g., 0, 1, 5, 10, 25, 50 µg/mL). An equivalent volume of DMSO is added to the control flask.

-

Cultures are incubated at 30°C on a rotary shaker (180 rpm) for 7 days.

-

Mycelia are harvested by filtration through pre-weighed Whatman No. 1 filter paper.

-

The mycelia are washed with distilled water and dried at 60°C to a constant weight to determine mycelial dry weight.

-

The culture filtrate is collected for pigment and secondary metabolite analysis.

-

Quantification of Pigments

-

Procedure:

-

The culture filtrate is centrifuged to remove any remaining spores or mycelia.

-

The supernatant is diluted appropriately with ethanol.

-

Absorbance is measured using a spectrophotometer at 410 nm (for yellow pigments) and 510 nm (for red pigments).

-

Pigment units are expressed as optical density (OD) values.

-

HPLC Analysis of Secondary Metabolites

-

Sample Preparation: The culture filtrate is extracted three times with an equal volume of ethyl acetate. The organic phases are combined, dried over anhydrous sodium sulfate, and evaporated to dryness. The residue is redissolved in methanol for HPLC analysis.

-

HPLC System: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase (Monacolin K): A gradient of acetonitrile and 0.1% phosphoric acid in water.

-

Mobile Phase (Citrinin): An isocratic mobile phase of acetonitrile:water:acetic acid.

-

Detection: UV detector set at 238 nm for Monacolin K and 330 nm for Citrinin.

-

Quantification: Concentration is determined by comparing the peak area to a standard curve generated with pure compounds.

Conclusion and Future Directions

This technical guide provides a hypothetical yet robust framework for investigating the effects of this compound on Monascus ruber. The proposed DNA alkylating mechanism suggests that the compound would be a potent inhibitor of fungal growth, which in turn would lead to a significant reduction in the production of pigments and other secondary metabolites.

Future research should focus on validating these hypotheses. Transcriptomic analysis (RNA-seq) of M. ruber treated with sub-lethal concentrations of this compound would be invaluable for identifying differentially expressed genes, particularly those in the polyketide synthase (PKS) clusters responsible for pigment and monacolin biosynthesis. Furthermore, cell-based assays to confirm DNA damage, such as the comet assay, and cell cycle analysis using flow cytometry would provide direct evidence for the proposed mechanism of action. Elucidating these details is crucial for understanding the full potential of this compound as a tool for studying fungal metabolism or as a lead compound for novel antifungal agents.

References

In-Depth Technical Guide: (Rac)-CPI-098 Activity Against Aspergillus fumigatus

Core Topic: (Rac)-CPI-098 and its antifungal properties targeting Aspergillus fumigatus.

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound has been identified as a compound with potential antibacterial and antifungal activities. Preliminary information suggests that it exhibits activity against a range of fungal species, including Aspergillus fumigatus, a clinically significant opportunistic pathogen responsible for invasive aspergillosis, particularly in immunocompromised individuals. This guide aims to consolidate the available technical information regarding the activity of this compound against Aspergillus fumigatus.

Current Understanding of Antifungal Activity

Initial screenings have indicated that this compound possesses notable antifungal properties. Reports describe its efficacy against Aspergillus fumigatus as "better" or "good" in qualitative assessments.[1][2] It is also reported to have activity against other fungi such as Monascus ruber, Aspergillus niger, Aspergillus parasiticus, and moderate activity against Candida albicans.[1][2]

Despite these initial observations, a comprehensive search of publicly available scientific literature and technical data sheets did not yield specific quantitative data on the activity of this compound against Aspergillus fumigatus. Critical metrics such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values are not documented in the available resources.

Experimental Protocols

Detailed experimental protocols for the antifungal susceptibility testing of this compound against Aspergillus fumigatus are not publicly available. However, standard methodologies for such assessments are well-established and would likely form the basis of any such investigation. A generalized workflow for determining antifungal activity is presented below.

General Antifungal Susceptibility Testing Workflow

A standard approach to assess the in vitro activity of a novel compound like this compound against Aspergillus fumigatus would typically involve a broth microdilution assay. The following diagram outlines the conceptual workflow.

Signaling Pathways and Mechanism of Action

The precise mechanism of action of this compound against Aspergillus fumigatus has not been elucidated in the available literature. Furthermore, there is no information regarding the specific signaling pathways within the fungus that may be affected by this compound. To understand the potential targets, it is useful to consider the known signaling pathways in Aspergillus fumigatus that are crucial for its survival and virulence and are often the targets of antifungal drugs.

Key Signaling Pathways in Aspergillus fumigatus

Several signaling pathways are critical for the growth, development, and pathogenesis of Aspergillus fumigatus. The diagram below illustrates some of the key pathways that are often investigated in the context of antifungal drug development.

Conclusion and Future Directions

While this compound has been noted for its antifungal potential against Aspergillus fumigatus, there is a significant lack of detailed, publicly available data to substantiate these claims in a quantitative and mechanistic manner. To fully understand the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Quantitative Antifungal Susceptibility Testing: Determining the MIC and MFC (Minimum Fungicidal Concentration) values against a panel of clinical and reference strains of Aspergillus fumigatus.

-

Mechanism of Action Studies: Investigating the specific molecular target and mechanism by which this compound exerts its antifungal effect.

-

Signaling Pathway Analysis: Elucidating the impact of the compound on key signaling cascades within Aspergillus fumigatus to identify potential pathways of inhibition.

-

In Vivo Efficacy Studies: Evaluating the effectiveness of this compound in animal models of invasive aspergillosis.

The generation of such data will be critical for the progression of this compound as a potential candidate for antifungal drug development.

References

- 1. Flow Cytometry Antifungal Susceptibility Testing of Aspergillus fumigatus and Comparison of Mode of Action of Voriconazole vis-à-vis Amphotericin B and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of (Rac)-CPI-098: A Technical Guide to Investigating its Potential Role in the Rac Signaling Pathway

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and commercial supplier data primarily characterize (Rac)-CPI-098 as a compound with antimicrobial and antifungal properties.[1][2] To date, there is no direct evidence in peer-reviewed publications to suggest that this compound is a modulator of the Rac signaling pathway. This technical guide, therefore, presents a hypothetical framework for investigating the potential interaction of this compound with the Rac signaling cascade, based on established methodologies for studying Rac1 inhibitors. The experimental protocols and data presented herein are illustrative and based on known Rac inhibitors, providing a roadmap for the potential evaluation of this compound.

Introduction to the Rac Signaling Pathway

The Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of small GTPases, is a critical regulator of a multitude of cellular processes.[3] These include cytoskeletal dynamics, cell proliferation, migration, and survival.[3] Like other small GTPases, Rac1 functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by three main classes of proteins:

-

Guanine Nucleotide Exchange Factors (GEFs): These proteins promote the exchange of GDP for GTP, leading to the activation of Rac1.[4]

-

GTPase Activating Proteins (GAPs): GAPs enhance the intrinsic GTPase activity of Rac1, leading to the hydrolysis of GTP to GDP and subsequent inactivation.[4]

-

Guanine Nucleotide Dissociation Inhibitors (GDIs): GDIs sequester inactive Rac-GDP in the cytosol, preventing its activation.[4]

Dysregulation of the Rac signaling pathway is implicated in various pathologies, including cancer, inflammation, and cardiovascular diseases, making it an attractive target for therapeutic intervention.

Hypothetical Mechanism of Action of this compound on the Rac Signaling Pathway

Given the absence of direct evidence, we can hypothesize several potential mechanisms by which a small molecule like this compound could interfere with the Rac signaling pathway. A common strategy for inhibiting small GTPases is to target their interaction with GEFs. For instance, the well-characterized Rac1 inhibitor, NSC23766, specifically inhibits the interaction between Rac1 and the GEFs Trio and Tiam1.[5]

A hypothetical model for this compound's action could involve a similar mechanism, where it binds to a surface groove on Rac1 that is critical for GEF recognition, thereby preventing the GDP-GTP exchange and maintaining Rac1 in its inactive state.

Quantitative Data on Known Rac1 Inhibitors

To provide a benchmark for evaluating the potential efficacy of this compound, the following table summarizes quantitative data for the known Rac1 inhibitor, NSC23766.

| Inhibitor | Target Interaction | IC50 | Cellular Effects | Reference |

| NSC23766 | Rac1-Trio/Tiam1 | ~50 µM | Inhibits Rac1-mediated lamellipodia formation and cell growth. | [5] |

Experimental Protocols for Investigating this compound

To assess whether this compound affects the Rac signaling pathway, a series of biochemical and cell-based assays would be required. The following are detailed protocols for key experiments.

Rac1 Activation Assay (Pull-down)

This assay is designed to measure the levels of active, GTP-bound Rac1 in cell lysates.

Principle: A fusion protein containing the p21-binding domain (PBD) of the Rac1 effector protein PAK1, which specifically binds to GTP-bound Rac1, is used to pull down active Rac1 from cell lysates. The amount of pulled-down Rac1 is then quantified by Western blotting.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., NIH3T3 or a relevant cancer cell line) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified time. Include a positive control (e.g., EGF stimulation) and a negative control (vehicle).

-

Lysis: Wash cells with ice-cold PBS and lyse in a suitable lysis buffer containing protease inhibitors.

-

Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Pull-down: Incubate a portion of the cell lysate with PAK-PBD agarose beads for 1 hour at 4°C with gentle rocking.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific anti-Rac1 antibody.

-

Analysis: Quantify the band intensity of the active Rac1 and normalize to the total Rac1 in the input lysates.

In Vitro GEF-Rac1 Interaction Assay

This assay directly measures the ability of a compound to disrupt the interaction between Rac1 and a specific GEF.

Principle: Purified, recombinant Rac1 and a specific GEF (e.g., Tiam1 or Trio) are incubated in the presence or absence of the test compound. The interaction is then assessed, typically using a pull-down or ELISA-based format.

Protocol:

-

Protein Purification: Express and purify recombinant GST-tagged Rac1 and His-tagged GEF domain proteins.

-

Binding Reaction: In a microcentrifuge tube, combine nucleotide-free GST-Rac1, His-GEF, and varying concentrations of this compound in a binding buffer.

-

Pull-down: Add glutathione-sepharose beads to pull down the GST-Rac1 and any interacting proteins.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the proteins and analyze the amount of co-precipitated His-GEF by Western blotting using an anti-His antibody.

-

Analysis: A reduction in the amount of co-precipitated GEF in the presence of this compound would indicate inhibition of the interaction.

The Broader Rac Signaling Network

Effective analysis of a potential Rac inhibitor requires an understanding of the broader signaling network. Rac1 activation by GEFs triggers a cascade of downstream signaling events through various effector proteins, leading to diverse cellular responses.

Conclusion and Future Directions

While this compound is currently documented as an antimicrobial agent, the possibility of its interaction with other cellular pathways, such as the Rac signaling cascade, cannot be entirely excluded without direct investigation. The experimental framework provided in this guide offers a comprehensive approach to systematically evaluate the hypothesis that this compound may function as a Rac inhibitor. Should initial findings suggest an interaction, further studies, including cell migration assays, proliferation assays, and in vivo models, would be warranted to fully characterize its biological activity and therapeutic potential in the context of Rac-driven diseases. The scientific community awaits further research to elucidate the full spectrum of this compound's biological activities.

References

The Dichotomous Role of Rac GTPase in Neuronal Fate: A Technical Guide to Survival and Apoptotic Signaling

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract